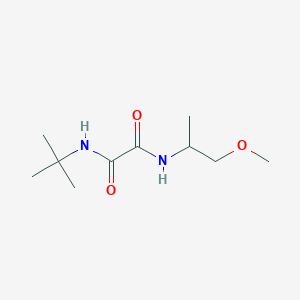

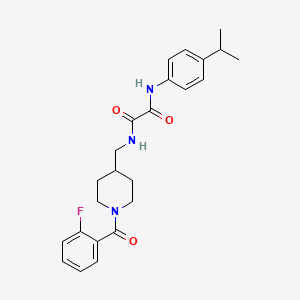

N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide”, also known as “tert-butyl N-(1-methoxypropan-2-yl)carbamate”, is a chemical compound with the CAS Number: 194156-54-2 . It has a molecular weight of 189.25 .

Molecular Structure Analysis

The compound contains a total of 47 bonds, including 19 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.25 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .科学的研究の応用

Controlled Radical/Ionic Polymerization (CRP) Initiator

The compound has been investigated as a dual-initiator alkoxyamine for nitroxide-mediated polymerization (NMP) . Alkoxyamines based on this structure have shown efficiency in NMP processes, comparable to other well-established initiators. Notably, they offer easier functionalization, making them valuable for preparing block co-polymers with incompatible monomers or those non-polymerizable by the same method .

PDE4 Inhibitor Synthesis

Researchers have explored tert-butanesulfinamide derivatives in the synthesis of pyrazole compounds. These derivatives, including tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide, have demonstrated effectiveness as PDE4 inhibitors for treating anti-inflammatory diseases .

SARS-CoV Protease Inhibition

The compound’s analogs, specifically N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides , have been optimized as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . These inhibitors hold promise for antiviral drug development .

Catalyst Ligand in Palladium-Catalyzed Reactions

A chelate carbene ligand containing bulk tert-butyl groups, similar to the structure of our compound, has been employed as a catalyst ligand in palladium-catalyzed Heck and Suzuki coupling reactions . This highlights the compound’s potential in synthetic chemistry .

Synthesis of Pyrazole Derivatives

The compound has been utilized in the synthesis of pyrazole derivatives. For instance, a synthetic route involving tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide led to the development of enantiopure derivatives with good yields and diastereoselectivity .

Carbamate Synthesis

A synthetic route from 1-methyl-1H-pyrazol-5-amine to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate has been established, with an overall yield of 59.5%. This demonstrates the compound’s utility in carbamate synthesis .

作用機序

特性

IUPAC Name |

N'-tert-butyl-N-(1-methoxypropan-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-7(6-15-5)11-8(13)9(14)12-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWSNLPKQABKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2657862.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2657866.png)

![2-chloro-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2657876.png)

![4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2657877.png)

![2-(4-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2657884.png)